molecular formula C3H3BrN2S B3100783 2-Bromothiazol-5-amine CAS No. 1375068-76-0

2-Bromothiazol-5-amine

Cat. No. B3100783
CAS RN: 1375068-76-0
M. Wt: 179.04
InChI Key: WENPEUMWCGMXKL-UHFFFAOYSA-N
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Description

2-Bromothiazol-5-amine is a chemical compound with the molecular formula C3H3BrN2S . It has a molecular weight of 179.04 . The compound is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of 2-Bromothiazol-5-amine consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The bromine atom is attached to the second carbon atom in the ring .


Physical And Chemical Properties Analysis

2-Bromothiazol-5-amine has a predicted boiling point of 278.5±13.0 °C and a predicted density of 1.976±0.06 g/cm3 . Its pKa is predicted to be 2.12±0.10 .

Scientific Research Applications

Pharmaceutical Research

2-Bromothiazol-5-amine is a key component in the synthesis of various pharmaceutical compounds . It’s found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Antioxidant Research

Compounds related to the thiazole ring, including 2-Bromothiazol-5-amine, have been studied for their antioxidant properties . These compounds can help protect cells from damage caused by free radicals and reactive oxygen species.

Analgesic Research

Thiazole derivatives, including 2-Bromothiazol-5-amine, have been explored for their potential analgesic (pain-relieving) properties . This makes them a subject of interest in the development of new pain management medications.

Anti-Inflammatory Research

Thiazole compounds have also been studied for their anti-inflammatory effects . This research could lead to the development of new treatments for conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial and Antifungal Research

2-Bromothiazol-5-amine has been used in the synthesis of compounds with antimicrobial and antifungal properties . This makes it a valuable resource in the fight against infectious diseases.

Antiviral Research

Thiazole derivatives have shown potential in antiviral research . For example, Ritonavir, which contains a thiazole ring, is used as an antiretroviral drug in the treatment of HIV.

Antitumor and Cytotoxic Activity

Thiazole compounds have demonstrated antitumor and cytotoxic activities . For instance, some thiazole derivatives have shown potent effects on prostate cancer .

Neuroprotective Research

Thiazole compounds, including 2-Bromothiazol-5-amine, have been studied for their neuroprotective effects . This research could contribute to the development of treatments for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease.

Safety and Hazards

2-Bromothiazol-5-amine is associated with certain hazards. It has been classified with the hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-3-6-1-2(5)7-3/h1H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENPEUMWCGMXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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